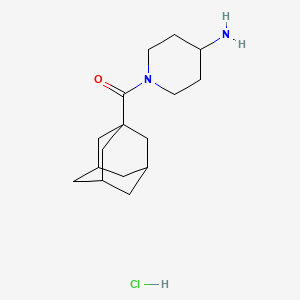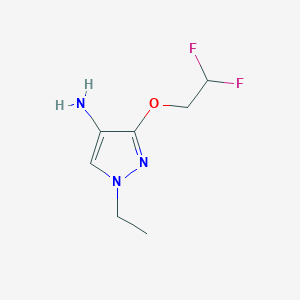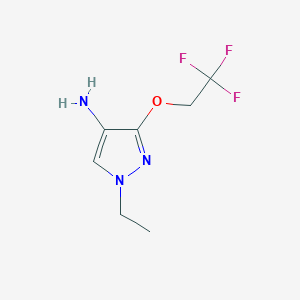![molecular formula C9H15ClN4O2 B8019753 1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride](/img/structure/B8019753.png)
1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride is a synthesized molecule featuring an oxadiazole ring and an azetidine core. Such structures are frequently found in pharmaceutical chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This compound’s unique chemical makeup renders it a promising candidate for further scientific and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride typically involves several steps:
Formation of the Oxadiazole Ring: : This step usually requires the reaction of a suitable acylhydrazine with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Formation of the Azetidine Ring: : The azetidine ring can be formed by cyclization of a suitably protected 3-chloropropylamine with an appropriate base.
Linking of the Rings: : The final product is achieved by linking the two rings via the ethan-1-one moiety under specific reaction conditions and purifying it to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps to maximize yield and purity. This typically involves:
Reaction Scale-Up: : Using batch reactors or continuous flow reactors to handle larger volumes.
Purification Processes: : Techniques such as crystallization, distillation, and chromatography to purify the compound on a large scale.
Quality Control: : Implementing stringent quality control measures to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction: : The oxadiazole ring can undergo both oxidation and reduction reactions, potentially altering the electronic properties of the molecule.
Substitution Reactions: : The aminoethyl group in the molecule can participate in nucleophilic substitution reactions, modifying the molecule’s activity.
Condensation Reactions: : The ethan-1-one moiety can engage in condensation reactions with amines, forming imines or other derivatives.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Like sodium borohydride for reduction reactions.
Bases and Acids: : Various bases (e.g., sodium hydroxide) and acids (e.g., hydrochloric acid) to facilitate ring formation and substitution reactions.
Major Products Formed
Depending on the reaction conditions, major products can include:
Oxidized Derivatives: : Products with additional oxygen atoms.
Reduced Derivatives: : Molecules with hydrogenated forms of the original compound.
Substituted Derivatives: : Compounds with varied functional groups replacing the aminoethyl group.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in organic synthesis and as a catalyst in certain chemical reactions.
Biology: : Studied for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its therapeutic potential in treating various conditions, including cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride exerts its effects is often associated with:
Binding to Specific Enzymes or Receptors: : Influencing biological pathways.
Modulating Cellular Pathways: : Interfering with DNA synthesis, protein production, or cellular signaling pathways, which could lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds, 1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride stands out due to its unique structure that combines an oxadiazole and azetidine core. This dual functionality provides enhanced biological activity and greater versatility in chemical reactions.
List of Similar Compounds
1-{3-[3-(2-Aminoethyl)-1,3,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride: : A close analog differing in the positioning of the nitrogen and oxygen atoms in the oxadiazole ring.
1-{3-[3-(2-Aminoethyl)-1,2,4-thiadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride: : A variant where sulfur replaces one of the oxygen atoms in the oxadiazole ring.
1-{3-[3-(2-Aminoethyl)-1,3,4-thiadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride: : Similar to the above compound but with altered positioning of atoms within the ring structure.
This compound's uniqueness lies in its specific chemical structure, which imparts distinct properties and applications, making it a valuable subject for ongoing scientific inquiry and potential therapeutic use.
Properties
IUPAC Name |
1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9;/h7H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOITCZVYPYVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C2=NC(=NO2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,11S,12Z)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carbaldehyde;hydrochloride](/img/structure/B8019671.png)
![methyl (1S,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate;dihydrochloride](/img/structure/B8019675.png)
![2-[(7S,8Z,13R)-8-ethylidene-3-phenyl-3,4,10-triazatetracyclo[5.5.2.02,6.010,13]tetradeca-2(6),4-dien-1-yl]aniline](/img/structure/B8019683.png)
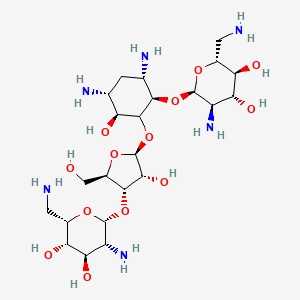
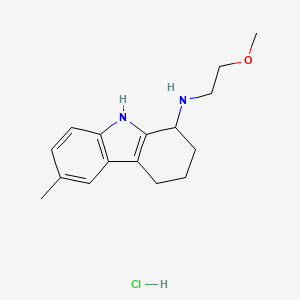
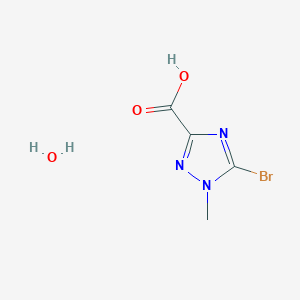
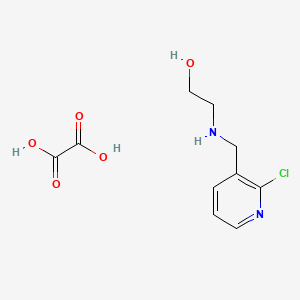
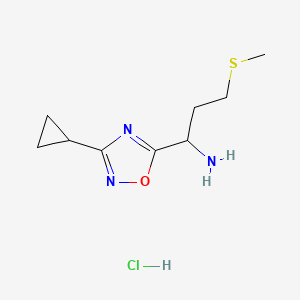
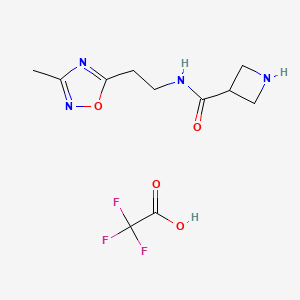
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B8019757.png)
![2-{2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B8019765.png)
